1-(Morpholinomethyl)piperidin-2-one
CAS No.: 259133-23-8
Cat. No.: VC4810184
Molecular Formula: C10H18N2O2
Molecular Weight: 198.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 259133-23-8 |
---|---|
Molecular Formula | C10H18N2O2 |
Molecular Weight | 198.266 |
IUPAC Name | 1-(morpholin-4-ylmethyl)piperidin-2-one |
Standard InChI | InChI=1S/C10H18N2O2/c13-10-3-1-2-4-12(10)9-11-5-7-14-8-6-11/h1-9H2 |
Standard InChI Key | NEDSEXCXEDYYMP-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C1)CN2CCOCC2 |
Introduction
Structural and Chemical Classification
1-(Morpholinomethyl)piperidin-2-one is a substituted piperidinone with a morpholine moiety. Piperidinones are six-membered lactams, while morpholine is a six-membered saturated heterocycle containing one oxygen and one nitrogen atom. The compound’s molecular formula (C₁₀H₁₈N₂O₂) and molecular weight (198.26 g/mol) reflect its relatively small size and moderate polarity.
Key structural features include:
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Piperidinone core: A nitrogen-containing lactam ring, contributing to hydrogen-bonding capacity.
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Morpholinomethyl group: Enhances solubility and enables interactions with biological targets via the morpholine’s electron-rich nitrogen.
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Electron-rich environment: Facilitates electrophilic substitutions and metal-coordination reactions.
This structural design positions the compound as a versatile intermediate for synthesizing complex heterocycles and bioactive molecules .
Synthesis and Chemical Reactivity
Synthesis Methods
Multiple synthetic strategies have been reported for 1-(Morpholinomethyl)piperidin-2-one and related derivatives:
Organophotocatalysis has emerged as a particularly efficient route, enabling one-step synthesis from readily available substrates . For example, the [1 + 2 + 3] strategy uses inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under photocatalytic conditions to form substituted piperidinones .
Reactivity and Functionalization
The compound’s reactivity is governed by its lactam and morpholine groups:
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Lactam ring: Participates in nucleophilic acyl substitutions, ring-opening reactions, and metal coordination.
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Morpholinomethyl group: Acts as a leaving group or stabilizes intermediates during cyclization.
In antiviral drug development, modifications to the piperidine ring (e.g., hydroxylation, alkylation) have been explored to improve solubility without compromising potency . For instance, introducing a hydroxyl group at the C3 position of the piperidine ring yielded derivatives with enhanced antiviral activity (EC₅₀ = 60 nM) against measles virus .
Pharmacological Applications
Antiviral Activity
1-(Morpholinomethyl)piperidin-2-one derivatives have demonstrated potent activity against the measles virus (MeV). A key study identified compound 2o (EC₅₀ = 2.5 μM in CPE inhibition assays), which showed improved solubility (60 μg/mL) compared to earlier analogs . Structural modifications, such as replacing the hydroxyl group with morpholine, optimized pharmacokinetic properties while maintaining nanomolar potency in virus yield reduction assays (EC₅₀ = 60 nM) .
Compound | EC₅₀ (CPE Inhibition, μM) | Solubility (μg/mL) | Virus Titer Reduction (EC₅₀, nM) |
---|---|---|---|
2 | 2.0 | <15 | 14 |
2k | 2.7 | 62 | 100 |
2o | 2.5 | 60 | 60 |
Data adapted from antiviral screening against MeV-Alaska strain .
Antitumor Activity
Piperidine derivatives coupled with quinoxaline or benzimidazole motifs have been synthesized via Mamedov rearrangement. These compounds exhibit cytotoxicity in cancer cell lines, with morpholine-substituted derivatives showing improved selectivity .
Physicochemical Properties
The compound’s properties are critical for its biological performance:
Property | Value | Source |
---|---|---|
Molecular Weight | 198.26 g/mol | |
LogP (oct/wat) | ~2.93 (estimated) | |
Solubility (H₂O) | Moderate (60 μg/mL range) | |
Metabolic Stability | 69% parent remaining (human S9) |
Structure-Activity Relationships (SAR)
SAR studies highlight the importance of substituents on the piperidine and morpholine rings:
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Piperidine modifications:
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Morpholine interactions:
For antiviral agents, preserving the pyrazole and phenyl groups is critical, while piperidine modifications are tolerated .
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